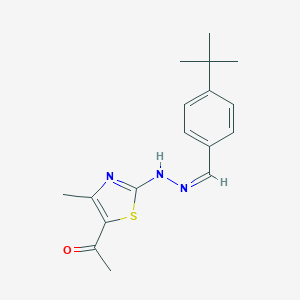
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone, also known as TBBT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications in various fields. This compound is a hydrazone derivative of thiosemicarbazide, which is widely used in the synthesis of various organic compounds. TBBT has been extensively studied for its potential use in drug discovery, biochemistry, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has also been found to induce oxidative stress and disrupt mitochondrial function in cancer cells, leading to cell death.
Biochemical and physiological effects:
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone is also stable under normal laboratory conditions and can be easily synthesized. However, 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for research on 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone. One potential area of research is the development of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone-based drugs for the treatment of bacterial and fungal infections. Another area of research is the development of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone and its potential side effects.
Synthesis Methods
The synthesis of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone can be achieved by reacting 4-tert-butylbenzaldehyde with thiosemicarbazide and acetylacetone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate and subsequent hydrazone formation. The final product is obtained through recrystallization and purification steps.
Scientific Research Applications
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been studied for its potential use in drug discovery and medicinal chemistry. It has been found to exhibit significant antibacterial, antifungal, and antiviral activity. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone |
|---|---|
Molecular Formula |
C17H21N3OS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[2-[(2Z)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C17H21N3OS/c1-11-15(12(2)21)22-16(19-11)20-18-10-13-6-8-14(9-7-13)17(3,4)5/h6-10H,1-5H3,(H,19,20)/b18-10- |
InChI Key |
ZRXFYPBABCRSCU-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C\C2=CC=C(C=C2)C(C)(C)C)C(=O)C |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate](/img/structure/B254482.png)
![N'-{3-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}isonicotinohydrazide](/img/structure/B254489.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254492.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254493.png)
![4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B254501.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B254502.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)
![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)

![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254510.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B254519.png)